2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1235664-69-3
VCID: VC7428074
InChI: InChI=1S/C14H14N4O2S/c1-9-6-10(2)18(17-9)7-13(19)16-14-15-11(8-21-14)12-4-3-5-20-12/h3-6,8H,7H2,1-2H3,(H,15,16,19)
SMILES: CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

CAS No.: 1235664-69-3

VCID: VC7428074

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide - 1235664-69-3

Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide represents a hybrid heterocyclic structure combining a pyrazole, thiazole, and furan moiety. Heterocyclic compounds like these have gained prominence for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, structural characterization, and potential biological applications of this compound.

Structural Overview

The molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide contains:

  • A pyrazole ring substituted with two methyl groups at positions 3 and 5.

  • A thiazole ring connected to a furan moiety at position 4.

  • An acetamide functional group, linking the pyrazole and thiazole rings.

This unique combination of heterocycles is known to enhance the compound's pharmacological profile by increasing its binding affinity to biological targets.

Synthesis

The synthesis of compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide typically involves:

  • Formation of the pyrazole core: Starting from hydrazine derivatives and diketones under acidic or basic conditions.

  • Thiazole ring construction: Using halogenated acetates or acetamides in the presence of sulfur donors.

  • Coupling reactions: Employing reagents like triethylamine to link the pyrazole and thiazole units via an acetamide bridge.

Each step is monitored using spectroscopic techniques such as NMR, IR, and LC-MS to confirm intermediate and final product formation.

Characterization

The compound's structure is elucidated through:

  • NMR Spectroscopy:

    • Proton (1^1H NMR): Signals from methyl groups on the pyrazole and thiazole hydrogen atoms.

    • Carbon (13^{13}C NMR): Peaks corresponding to carbon atoms in the pyrazole, thiazole, and furan rings.

  • Infrared (IR) Spectroscopy:

    • Characteristic amide stretching vibrations (~1650 cm1^{-1}).

    • C-H stretching from aromatic rings (~3100 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming the molecular weight.

  • Elemental Analysis:

    • Verifying the empirical formula consistency with theoretical calculations.

Biological Activity

Compounds containing pyrazole, thiazole, and furan scaffolds exhibit a broad spectrum of biological activities:

Activity TypeMechanism/TargetObservations
AntimicrobialInhibition of bacterial/fungal enzymesEffective against Gram-positive and Gram-negative bacteria .
Anti-inflammatoryModulation of COX/LOX pathwaysDocking studies suggest potential as a 5-lipoxygenase inhibitor .
AnticancerDisruption of cancer cell signaling pathwaysPromising activity against breast adenocarcinoma cells (MCF7) .

Potential Applications

The hybrid nature of this compound makes it a candidate for:

  • Drug Development: As a lead molecule for designing drugs targeting inflammation or microbial infections.

  • Molecular Probes: For studying enzyme inhibition mechanisms in biochemical pathways.

CAS No. 1235664-69-3
Product Name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
Molecular Formula C14H14N4O2S
Molecular Weight 302.35
IUPAC Name 2-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C14H14N4O2S/c1-9-6-10(2)18(17-9)7-13(19)16-14-15-11(8-21-14)12-4-3-5-20-12/h3-6,8H,7H2,1-2H3,(H,15,16,19)
Standard InChIKey NPWBADLNPOPWRV-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C
Solubility not available
PubChem Compound 49720277
Last Modified Aug 19 2023

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